Triclosan glucuronide

Catalog No.
S3470590
CAS No.
63156-12-7
M.F
C18H15Cl3O8
M. Wt
465.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triclosan glucuronide

CAS Number

63156-12-7

Product Name

Triclosan glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C18H15Cl3O8

Molecular Weight

465.7 g/mol

InChI

InChI=1S/C18H15Cl3O8/c19-7-1-3-10(9(21)5-7)27-11-4-2-8(20)6-12(11)28-18-15(24)13(22)14(23)16(29-18)17(25)26/h1-6,13-16,18,22-24H,(H,25,26)/t13-,14-,15+,16-,18+/m0/s1

InChI Key

DNYVWBJVOYZRCX-RNGZQALNSA-N

SMILES

C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl

Triclosan glucuronide is a conjugated metabolite of triclosan, an antimicrobial agent widely used in consumer products such as soaps, toothpaste, and disinfectants. Triclosan itself is a chlorinated aromatic compound with antibacterial properties, primarily functioning by inhibiting fatty acid synthesis in bacteria. Upon exposure, triclosan undergoes metabolic transformation in the body, predominantly through phase II reactions involving glucuronidation and sulfonation, leading to the formation of triclosan glucuronide and triclosan sulfate .

Triclosan glucuronide is formed through the enzymatic conjugation of triclosan with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases. This reaction increases the water solubility of triclosan, facilitating its excretion from the body. The metabolic pathway can be summarized as follows:

  • Phase I Metabolism: Hydroxylation of triclosan occurs via cytochrome P450 enzymes, producing various hydroxylated derivatives.
  • Phase II Metabolism: The hydroxylated forms are then conjugated with glucuronic acid or sulfate to form triclosan glucuronide and triclosan sulfate .

Triclosan glucuronide is synthesized biologically rather than through traditional chemical synthesis methods. The primary method involves:

  • In Vivo Glucuronidation: Following administration of triclosan, enzymes in the liver (specifically UDP-glucuronosyltransferases) catalyze the transfer of glucuronic acid to hydroxyl groups on triclosan .

Laboratory studies often utilize human liver microsomes or cytosol to investigate this metabolic pathway in vitro.

Triclosan glucuronide primarily serves as a metabolic product rather than an active ingredient in applications. Its formation indicates the body's mechanism for detoxifying and eliminating triclosan. Understanding its presence and concentrations can inform studies on human exposure to triclosan and its potential health impacts. Furthermore, research into its role may contribute to assessing environmental contamination from products containing triclosan .

Studies have shown that both triclosan and its metabolites can interact with various biological systems. For instance:

  • Endocrine Interaction: Triclosan has been identified as a weak endocrine disruptor, with potential interactions involving androgen and estrogen receptors. While the glucuronide form is less active than triclosan itself, it may still exhibit some biological interactions that warrant further investigation .
  • Toxicological Studies: Research indicates that while triclosan is associated with certain toxic effects, metabolites like triclosan glucuronide are generally less toxic but still require careful monitoring due to their persistence in biological systems .

Several compounds share structural or functional similarities with triclosan glucuronide. A comparison highlights their unique characteristics:

CompoundStructure TypeBiological ActivityUnique Features
TriclosanChlorinated phenoxy phenolAntimicrobialDirectly inhibits fatty acid synthesis
TriclocarbanChlorinated phenoxy phenolAntimicrobialSimilar mechanism but different structure
ChlorhexidineBiguanide derivativeAntimicrobialBroad-spectrum antiseptic
Benzalkonium chlorideQuaternary ammonium compoundAntimicrobialCationic surfactant
MethyltriclosanHydroxylated derivativeAntimicrobialMore persistent than triclosan

Triclosan glucuronide's uniqueness lies in its role as a detoxified metabolite of triclosan, reflecting the body's efforts to eliminate potentially harmful substances while retaining some biological activity.

Triclosan glucuronide undergoes significant microbial transformation in aquatic environments through diverse bacterial pathways. Research has demonstrated that specific microbial β-glucuronidase enzymes play critical roles in the metabolic activation of triclosan conjugates, including glucuronide forms, by converting them back to bioactive free forms in aquatic systems [1] [2]. These bacterial enzymes efficiently hydrolyze glucuronide conjugates of triclosan derivatives, facilitating the reactivation of the parent compound in environmental settings [3] [4].

Multiple bacterial strains have been identified as capable of degrading triclosan and its metabolites. The bacterial isolate Sphingopyxis strain KCY1 demonstrates dechlorinating capabilities with stoichiometric chloride release, achieving a maximum-specific triclosan degradation rate of 0.13 milligrams per milligram protein per day [5]. More recently, Burkholderia species L303 has shown metabolic degradation capabilities for triclosan up to 8 milligrams per liter under optimal conditions of 35°C and pH 7 [6]. The degradation process typically initiates through hydroxylation of aromatic rings, followed by dechlorination, with intermediates including 2-chlorohydroquinone, 4-chlorocatechol, and 4-chlorophenol being transformed into unchlorinated compounds [6].

Freshwater microalgae also contribute significantly to triclosan biodegradation in aquatic ecosystems. Geitlerinema species and Chlorella species have demonstrated degradation efficiencies of 82.10% and 92.83% respectively for 3.99 milligrams per liter of triclosan over 10 days [7]. The degradation pathways proceed via meta-cleavage mechanisms, with catechol 2,3-dioxygenase activity detected in bacterial cell extracts [5]. Triclosan dioxygenase TcsAB, a novel two-component Rieske nonheme iron ring-hydroxylating dioxygenase, converts triclosan to 2,4-dichlorophenol through initial oxidative cleavage [8].

Environmental factors significantly influence microbial degradation rates. The presence of dissolved organic matter affects transformation kinetics, with humic acids demonstrating inhibitory effects on photodegradation through light-absorption competition and back-reduction mechanisms [9]. Temperature, pH, and nutrient availability also modulate bacterial degradation efficiency, with optimal conditions typically occurring at neutral pH and mesophilic temperatures [6].

Photolytic Cleavage Mechanisms and Chlorinated Byproduct Formation

Triclosan glucuronide undergoes photodegradation through multiple pathways that generate various chlorinated byproducts of environmental concern. Direct photolysis represents the primary transformation mechanism when pH exceeds 7, even in the presence of dissolved organic matter [10] [9]. The photochemical behavior demonstrates pH-dependent reactivity, with the ionized form serving as the photoreactive species while protonated forms remain photostable [11].

Under ultraviolet irradiation, triclosan photodegradation follows pseudo-first-order kinetics with rate constants varying according to wavelength and intensity [12] [13]. At 254 nanometers wavelength, degradation efficiencies reach 90-98%, while at 365 nanometers, efficiencies range from 79-90% [12]. The photodegradation rate constant for triclosan has been measured at 0.0694 per day with a half-life of 9.99 days under natural sunlight conditions [14]. Quantum yields for photodegradation in aqueous solution reach 0.30 for neutral forms at 254 nanometers [15].

Photolytic transformation generates several toxic chlorinated byproducts through distinct reaction pathways. The formation of 2,8-dichlorodibenzo-p-dioxin occurs through photocyclization reactions, with yields ranging from 1-12% depending on pH and wavelength conditions [11]. Additionally, 2,4-dichlorophenol forms as a primary photodegradation product through ether bond cleavage mechanisms [16] [17]. Combined ultraviolet and chlorine treatment notably enhances chloroform formation from triclosan, with the process accelerated by direct photolysis facilitating productive chloroform precursor generation [16].

Photodegradation kinetics demonstrate concentration-dependent effects, with initial triclosan concentrations influencing both degradation rates and byproduct formation patterns. Higher concentrations favor dimer formation through intermolecular processes, while lower concentrations promote monomolecular cleavage reactions [15]. The presence of dissolved organic matter can lead to coupling of triclosan to humic materials, creating insoluble photodegradation products [18].

Ultra-high resolution mass spectrometry analysis has revealed extensive organic byproduct formation during photodegradation, with many products assessed as potentially toxic through quantitative structure-activity relationship approaches [19] [9]. The transformation involves isomerization, cyclization leading to dioxin derivatives, dimerization of phenolic moieties, and hydrolysis reactions [9].

Bioaccumulation Patterns in Benthic Organisms and Diatoms

Triclosan and its metabolites, including glucuronide conjugates, demonstrate significant bioaccumulation potential in benthic organisms and diatoms through multiple uptake pathways. Bioaccumulation factors vary considerably among different organism types and environmental conditions, reflecting species-specific metabolic capabilities and exposure routes.

In marine benthic environments, polychaete worms accumulate triclosan with a biota-sediment accumulation factor of 0.23 kilograms organic carbon per kilogram lipid during 28-day exposure studies [20]. The freshwater oligochaete Limnodrilus hoffmeisteri exhibits higher accumulation efficiency, reaching equilibrium after 7 days of sediment exposure with biota-sediment accumulation factors of 2.07 for triclosan [21] [22] [23]. These organisms demonstrate biotransformation capabilities, producing methyl triclosan and triclosan-O-sulfate as primary metabolites in tissue, while only methyl triclosan appears in sediment [22] [23].

Bioaccumulation patterns in fish demonstrate tissue-specific distribution with log bioaccumulation factors ranging from 0.99-3.56 across different tissues [24]. The highest triclosan concentrations occur in gut tissues, reaching average levels of 2728 ± 577 nanograms per gram [24]. Microplastic presence enhances bioaccumulation, increasing triclosan concentrations up to 2.06 times in skin and 1.38 times in liver tissues during co-exposure scenarios [24].

Diatom species show variable responses to triclosan exposure with bioaccumulation occurring through direct uptake mechanisms. The freshwater diatom Navicula species demonstrates bioaccumulation that increases with exposure concentration and exhibits time-dependent kinetics [25]. Higher intracellular triclosan concentrations correlate with increased toxicity effects, including growth inhibition and photosynthesis damage [25]. The marine diatom Phaeodactylum tricornutum accumulates triclosan with measurable effects on photosystem efficiency and pigment composition, particularly severe depletion of fucoxanthin under exposure conditions [26].

Environmental factors significantly influence bioaccumulation patterns in aquatic organisms. pH affects bioaccumulation efficiency, with higher intracellular concentrations observed at pH 7.5 compared to pH 8.3, likely due to increased abundance of unionized triclosan in culture media [25]. The presence of humic acid reduces both toxicity and accumulation in diatom species, suggesting protective effects of dissolved organic matter [27] [28].

Bioaccumulation studies reveal that uptake from sediments occurs primarily through two pathways: pore-water absorption and sediment ingestion. For compounds like triclosan, sediment ingestion provides a secondary but measurable contribution to total uptake in benthic invertebrates [29]. The bioaccumulation potential demonstrates species-specific variation, with biotransformation capabilities influencing net accumulation through metabolic conversion to less bioaccumulative conjugated forms [22] [23].

Table 1: Bioaccumulation Factors for Triclosan in Aquatic Organisms
OrganismBioaccumulation FactorTissue/MatrixReference
Polychaete worms0.23 kg OC/kg lipidWhole tissue [20]
Limnodrilus hoffmeisteri2.07 BSAFWhole organism [23]
Tilapia fish0.99-3.56 (log BAF)Various tissues [24]
Diatom speciesVariableIntracellular [25]

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

463.983251 g/mol

Monoisotopic Mass

463.983251 g/mol

Heavy Atom Count

29

Wikipedia

Triclosan glucuronide

Dates

Last modified: 08-19-2023

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